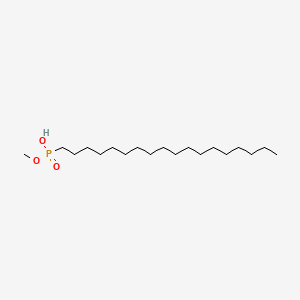

Methyl hydrogen octadecylphosphonate

Description

Significance of Alkylphosphonates in Materials Science and Interface Engineering

Alkylphosphonates, particularly long-chain variants like octadecylphosphonic acid (OPA), are of considerable importance in materials science and interface engineering due to their capacity to form robust, ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. acs.org These monolayers provide a powerful method for tailoring the surface properties of materials for specific applications. nbinno.com

The primary significance of these compounds lies in their phosphonic acid headgroup, which forms strong bonds with metal oxide surfaces such as titanium, aluminum, silicon, and mica. acs.orgacs.org This strong interaction, often involving the formation of P-O-metal bonds, anchors the molecules to the substrate, creating a stable and durable coating. The long alkyl chain, in this case, an octadecyl chain, then orients away from the surface, forming a densely packed, hydrophobic layer.

This ability to precisely control surface chemistry is crucial in many advanced technologies:

Corrosion Resistance: Alkylphosphonate SAMs can act as a barrier, protecting the underlying metal from corrosive environments.

Biocompatibility: Modifying the surfaces of medical implants, such as those made from titanium alloys, with alkylphosphonate SAMs can improve their integration with biological tissues. acs.org

Adhesion and Lubrication: The tailored interface created by these monolayers can enhance adhesion to other materials or, conversely, act as a lubricant to reduce friction. nbinno.comnih.gov

Nanotechnology: In the realm of nanoparticles, these compounds help to stabilize particles, prevent aggregation, and allow for their dispersion in various solvents. nbinno.com

The structure of the alkyl chain, its length, and the nature of the headgroup all influence the final properties of the surface, making alkylphosphonates versatile tools for surface engineering. nih.gov

Research Context of Methyl Hydrogen Octadecylphosphonate within Organophosphorus Chemistry

This compound belongs to the family of organophosphorus compounds, a diverse area of chemistry that studies organic compounds containing carbon-phosphorus bonds. wikipedia.org This field has produced compounds with a vast range of applications, from pesticides and flame retardants to pharmaceuticals and the nerve agents Sarin and VX. wikipedia.orgnih.gov

Within this broad context, this compound is classified as a phosphonate (B1237965) monoester. Phosphonates are derivatives of phosphonic acid, characterized by a direct P-C bond. wikipedia.org The synthesis of such compounds often relies on foundational reactions in organophosphorus chemistry, such as the Michaelis-Arbuzov reaction, which is a versatile method for forming P-C bonds. nih.govresearchgate.net

Research specifically on this compound is less prevalent than on its parent compound, octadecylphosphonic acid (OPA). OPA is extensively studied as a model system for the formation of self-assembled monolayers. acs.orgacs.org this compound, as the monomethyl ester of OPA, is investigated in contexts where a modification of the phosphonic acid headgroup is desired. This esterification can influence the molecule's solubility, its interaction with surfaces, and its reactivity. The study of such esters helps to elucidate the role of the headgroup in the self-assembly process and the resulting monolayer's stability and properties.

Evolution of Research Themes and Methodologies

The study of organophosphorus compounds for surface modification has evolved significantly over the past few decades. Initially rooted in the foundational synthesis of organophosphorus compounds in the 19th and early 20th centuries, the field has matured with the advent of modern surface science techniques. nih.govrsc.org

Evolution of Research Themes:

From Bulk Properties to Surface Phenomena: Early organophosphorus chemistry was focused on the synthesis and bulk properties of these compounds. rsc.org The shift towards materials science and nanotechnology has brought the surface activity of molecules like alkylphosphonates to the forefront. The ability to form well-defined interfaces is now a primary driver of research.

Increasing Complexity: Research has progressed from studying simple, uniform alkyl chains to incorporating more complex functionalities. For example, researchers are exploring alkylphosphonates with terminal groups that can impart specific biological or chemical activity to a surface. nih.gov

Application-Driven Research: Modern research is heavily influenced by the need for advanced materials in electronics, medicine, and energy. This has led to studies on the use of alkylphosphonates in creating functional interfaces for sensors, biocompatible implants, and anti-fouling coatings. scribd.com

Evolution of Methodologies:

Synthesis: While classical methods like the Michaelis-Arbuzov reaction remain important, new synthetic routes are continuously being developed to create more complex and functionalized alkylphosphonates with greater efficiency and under milder conditions. researchgate.netrsc.org Recent developments include light-driven and photoredox catalysis methods for forming C-P bonds. researchgate.netnih.gov

Deposition Techniques: The methods for creating self-assembled monolayers have also advanced. Early work relied on simple passive adsorption from a solution. More recent studies have explored techniques like electro-assisted deposition, which can lead to faster formation of more ordered and densely packed monolayers.

Characterization: The ability to study these monolayers at the molecular level has been transformed by the development of advanced analytical techniques. X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and contact angle measurements are now routinely used to characterize the composition, structure, order, and properties of these ultrathin films. acs.org

This continuous evolution in both research focus and technical capability ensures that alkylphosphonates, including this compound, will remain a subject of active investigation in the pursuit of advanced materials with precisely engineered surfaces.

Properties

CAS No. |

25371-55-5 |

|---|---|

Molecular Formula |

C19H41O3P |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

methoxy(octadecyl)phosphinic acid |

InChI |

InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3,(H,20,21) |

InChI Key |

OFTHYJZWGCWWPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)(O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl Hydrogen Octadecylphosphonate

Established Synthetic Routes for Alkylphosphonate Monoesters

The synthesis of alkylphosphonate monoesters like methyl hydrogen octadecylphosphonate is primarily achieved through carefully controlled reactions that either build the molecule from precursors or selectively modify a more substituted phosphonate (B1237965) core.

Partial Hydrolysis of Alkyl Phosphonate Diesters

One of the most direct methods for the preparation of phosphonic acid monoesters is the partial hydrolysis of the corresponding dialkyl phosphonates. This process is typically conducted under acidic conditions to facilitate the sequential cleavage of the ester groups.

The hydrolysis of dialkyl phosphonates is a two-step consecutive reaction. nih.gov The first hydrolysis step yields the desired alkyl hydrogen phosphonate (the monoester), while the second step leads to the full hydrolysis product, the phosphonic acid. To obtain the monoester in high yield, reaction conditions must be carefully controlled. The mechanism for acid-catalyzed hydrolysis generally involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom (an AAc2 mechanism), leading to the cleavage of the P-O bond. nih.gov

The reaction is often performed by refluxing the dialkyl phosphonate with a mineral acid, such as hydrochloric acid (HCl). nih.gov The concentration of the acid, temperature, and reaction time are critical parameters that influence the selectivity towards the monoester.

Table 1: Illustrative Conditions for Acid-Catalyzed Partial Hydrolysis

| Starting Material | Catalyst/Solvent | Temperature | Reaction Time | Product |

| Dimethyl Octadecylphosphonate | Conc. HCl / Water | Reflux | Controlled | This compound |

| Diethyl Arylphosphonate | Conc. HCl / Water | Reflux | 1-12 h | Ethyl Hydrogen Arylphosphonate |

| Dimethyl Methylphosphonate (B1257008) | Conc. HCl / Water | Reflux | Variable | Methyl Hydrogen Methylphosphonate |

This table provides generalized conditions; specific parameters vary based on the substrate.

Another approach involves the use of reagents like sodium iodide in acetone (B3395972) or lithium bromide in acetonitrile (B52724) to achieve selective mono-demethylation of dimethyl acylphosphonates, a reaction that can be adapted for alkylphosphonates. rsc.org

Radical Addition Approaches for Long-Chain Alkylphosphonic Acids

Radical reactions provide a powerful method for forming the crucial carbon-phosphorus (C-P) bond, especially for long-chain alkylphosphonates where traditional nucleophilic substitutions might be less efficient. This approach typically involves the addition of a phosphorus-centered radical to an alkene.

A common method is the hydrophosphonylation of an alkene, such as 1-octadecene (B91540), with a dialkyl phosphite (B83602) (a source of the H-P(O)(OR)₂ moiety). The reaction can be initiated by radical initiators like peroxides or azo compounds (e.g., AIBN). The process involves the formation of a phosphonyl radical which then adds across the double bond of the alkene. This is followed by a hydrogen atom transfer from another molecule of dialkyl phosphite to the resulting carbon-centered radical, propagating the radical chain and forming the dialkyl octadecylphosphonate. Subsequent selective hydrolysis, as described previously, yields the monoester.

This method is advantageous for creating the long alkyl chain directly attached to the phosphorus atom. The anti-Markovnikov addition of the phosphonyl radical to the terminal alkene ensures the formation of the desired linear alkylphosphonate.

Precursor Synthesis and Intermediate Compounds in Phosphonate Derivatization

The synthesis of this compound and its analogs often relies on key precursors and intermediates that allow for the systematic construction of the final molecule.

Octadecyl Hydrogen Phosphonate as a Key Intermediate

Octadecyl hydrogen phosphonate, more accurately named octadecylphosphonous acid, is a tautomer of dihydrogen octadecylphosphite. This H-phosphonate compound, containing a reactive P-H bond, is a versatile intermediate in organophosphorus synthesis. It can be prepared through various methods, including the hydrolysis of phosphonous dichlorides.

The significance of H-phosphonates lies in their ability to undergo reactions that form the C-P bond. For instance, in the presence of a condensing agent, H-phosphonate monoesters can react with alcohols to form H-phosphonate diesters. researchgate.netumich.edu More importantly for this synthesis, they are precursors in palladium-catalyzed cross-coupling reactions (e.g., Hirao coupling) with aryl or vinyl halides to form phosphonates. wikipedia.org They can also participate in Michael additions to activated alkenes, providing another route to functionalized phosphonates. rsc.org

Synthetic Pathways to Diverse Octadecylphosphonate Analogues

The synthesis of analogues of this compound can be achieved by modifying either the alkyl chain or the ester group on the phosphonate moiety.

Michaelis-Arbuzov Reaction : This is a cornerstone of C-P bond formation. wikipedia.orgarkat-usa.org It involves the reaction of a trialkyl phosphite, such as trimethyl phosphite, with an alkyl halide, like 1-bromooctadecane. The reaction proceeds via a phosphonium (B103445) intermediate which then rearranges to form the thermodynamically stable dialkyl alkylphosphonate (dimethyl octadecylphosphonate). This diester can then be selectively hydrolyzed to the target monoester.

P(OCH₃)₃ + CH₃(CH₂)₁₇Br → CH₃(CH₂)₁₇P(O)(OCH₃)₂ + CH₃Br

Palladium-Catalyzed Cross-Coupling : Reactions like the Hirao coupling allow for the formation of a C-P bond by coupling a dialkyl phosphite with an alkyl or aryl halide. wikipedia.org This method expands the scope of accessible phosphonate structures.

Selective Esterification : Starting from octadecylphosphonic acid, one can achieve selective monoesterification to produce various monoester analogues. nih.gov For example, reacting the phosphonic acid with an orthoacetate can lead to the formation of either mono- or diesters depending on the reaction temperature. nih.govresearchgate.net

Strategies for Derivatization of the Phosphonate Moiety

The phosphonate group in this compound possesses two distinct reactive sites: the acidic P-OH proton and the methyl ester. This allows for a range of derivatization strategies.

The acidic proton can be deprotonated to form a phosphonate salt, which can then act as a nucleophile. Further esterification of the P-OH group is a common derivatization pathway. This can be accomplished using various esterification methods, such as reaction with an alcohol under condensation conditions (e.g., using dicyclohexylcarbodiimide) or via O-alkylation with an alkyl halide in the presence of a base. nih.gov

Alternatively, the monoester can be converted into a more reactive intermediate, such as a monomethyl alkylphosphoryl chloride. This is typically achieved by reacting the monoester salt with a chlorinating agent like thionyl chloride. google.com This phosphoryl chloride is a versatile intermediate that can be reacted with a wide range of nucleophiles, such as alcohols or amines, to generate a diverse library of phosphonate diester or phosphonamidate analogues.

Table 2: Summary of Derivatization Strategies

| Reagent | Moiety Targeted | Resulting Functional Group |

| Alcohol / Condensing Agent | P-OH | Phosphonate Diester |

| Alkyl Halide / Base | P-OH | Phosphonate Diester |

| Thionyl Chloride (SOCl₂) | P-OH | Phosphoryl Chloride |

| Amine / Activating Agent | P-OH | Phosphonamidate |

Esterification Reactions and Alkyl Substitutions for Structural Variation

Structural modification of this compound can be achieved through reactions at the phosphonic acid moiety or by altering the long alkyl chain. These modifications are key to tuning the compound's physicochemical properties.

Esterification Reactions: The remaining acidic P-OH group in this compound is a prime target for esterification to yield phosphonate diesters. One common approach begins with a dimethyl phosphonate precursor, which is then selectively demethylated to produce the monoester. google.com Alternatively, direct esterification of the phosphonic acid can be employed. nih.gov

A prominent method for synthesizing phosphonic acid monoesters involves the condensation of a methyl phosphonate with an alcohol in the presence of triphenylphosphine (B44618) and a dialkylazodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). google.com The resulting diester can then undergo selective hydrolysis of the methyl group, often accomplished with trimethylsilyl (B98337) bromide (TMSBr), to yield the desired phosphonic acid monoester. google.com

Another strategy is the direct, selective monoesterification of a phosphonic acid using orthoesters. nih.gov The reaction conditions, particularly temperature, can be controlled to favor the formation of monoesters over diesters. For instance, reacting a phosphonic acid with an orthoacetate at a lower temperature (e.g., 30 °C) can selectively produce the monoester, while higher temperatures may lead to the diester. nih.gov

| Method | Reagents | Key Features | Reference |

| Mitsunobu-type Condensation & Demethylation | Alcohol, Triphenylphosphine, DIAD, then TMSBr | General method, relatively insensitive to steric hindrance. | google.com |

| Selective Esterification with Orthoesters | Triethyl orthoacetate | Temperature-dependent selectivity for mono- vs. di-esterification. | nih.gov |

| Fischer-type Esterification | Alcohol, Acid Catalyst | Classic method, equilibrium-driven. | masterorganicchemistry.com |

Alkyl Substitutions for Structural Variation: Varying the 18-carbon chain of octadecylphosphonate allows for significant tailoring of its lipophilicity and steric profile. While direct modification of the intact octadecyl chain is challenging, structural analogues are typically prepared by employing different starting materials in foundational synthetic routes like the Michaelis-Arbuzov reaction.

For more complex architectures, alkylation of molecules containing an α-carbon to the phosphonate group is a viable strategy. libretexts.org For example, a β-ketophosphonate features an acidic α-hydrogen that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to introduce a new alkyl group. libretexts.org While this doesn't directly modify this compound, it represents a key strategy for synthesizing analogues with branched or otherwise substituted alkyl chains.

Introduction of Specific Functional Groups for Tailored Properties

Introducing functional groups into the phosphonate molecule can impart specific chemical reactivity or physical properties. A common target for functionalization is the α-carbon (the carbon atom directly bonded to the phosphorus atom).

One of the most well-established methods for this is the Pudovik reaction, which involves the addition of a phosphite, such as a dialkyl phosphite, to an aldehyde or ketone. mdpi.com To synthesize an α-hydroxy derivative of octadecylphosphonate, one could react dialkyl phosphite with octadecanal. This reaction is often catalyzed by a base and can be performed under solvent-free conditions, sometimes with ultrasonic irradiation to enhance reaction rates. mdpi.com The resulting α-hydroxy dialkyl phosphonate can then be selectively hydrolyzed to yield the target monoester.

These α-hydroxyphosphonates are versatile intermediates. The hydroxyl group can be further converted into other functionalities. For example, it can be substituted by amines under microwave irradiation to produce α-aminophosphonates, which are an important class of compounds due to their biological activities. mdpi.com

| Functional Group | Synthetic Method | Reactants | Key Features | Reference |

| α-Hydroxyl (-OH) | Pudovik Reaction | Dialkyl phosphite + Aldehyde/Ketone | Good atom economy; can often be performed solvent-free. | mdpi.com |

| α-Amino (-NHR) | Nucleophilic Substitution | α-Hydroxyphosphonate + Amine | Can be achieved under microwave conditions without a catalyst. | mdpi.com |

| γ-Keto (-C(O)-) | Stetter Reaction | Vinylphosphonate + Aldehyde | Catalyzed by N-heterocyclic carbenes. | organic-chemistry.org |

Regio- and Stereochemical Control in Phosphonate Synthesis

Controlling the precise location (regiochemistry) and three-dimensional arrangement (stereochemistry) of the phosphonate group is crucial when synthesizing complex molecules.

Regiochemical Control: The hydrophosphonylation of alkenes is a powerful method for forming C-P bonds. The regioselectivity of this addition is a key consideration. For instance, the addition of a phosphonyl radical to an unsymmetrical alkene like 1-octadecene can theoretically yield two different regioisomers. The reaction conditions determine the outcome. Radical additions, often initiated by peroxides or UV light, typically lead to the anti-Markovnikov product, where the phosphorus adds to the terminal carbon. In contrast, certain transition-metal-catalyzed reactions can favor the Markovnikov adduct.

Stereochemical Control: When the carbon atom attached to the phosphorus is a stereocenter, controlling the stereochemistry becomes critical. Asymmetric hydrophosphonylation, which favors the formation of one enantiomer over the other, can be achieved using chiral catalysts. Chiral dinuclear rare-earth metal complexes have shown high reactivity and enantioselectivity in the asymmetric hydrophosphonylation of α,β-unsaturated ketones. organic-chemistry.org This approach allows for the synthesis of enantiomerically enriched phosphonates, which is vital for applications in pharmacology and materials science where specific stereoisomers are required.

Green Chemistry Approaches and Sustainable Synthetic Strategies for Organophosphonates

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable practices. These principles are increasingly being applied to the synthesis of organophosphonates.

Green Solvents and Conditions: A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Many modern phosphonate syntheses are designed to be solvent-free. mdpi.com For example, the synthesis of α-hydroxyphosphonates can be carried out by simply mixing the neat reactants, often accelerated by methods such as ultrasonic irradiation, which provides mechanical energy to drive the reaction. mdpi.com

Atom Economy and Greener Reagents: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The Pudovik reaction is an example of an atom-economical addition reaction. mdpi.com

The choice of reagents is also critical. Dimethyl carbonate, for instance, is considered a green methylating agent for esterifications, serving as a less toxic alternative to reagents like methyl halides or dimethyl sulfate. organic-chemistry.org Base-catalyzed methyl transfer from dimethyl carbonate to acidic groups proceeds under mild conditions with high selectivity. organic-chemistry.org

| Green Chemistry Principle | Application in Phosphonate Synthesis | Example | Reference |

| Solvent Reduction | Solvent-free reactions | Ultrasound-assisted, catalyst-free synthesis of α-hydroxyphosphonates from neat reagents. | mdpi.com |

| Use of Safer Reagents | Replacing toxic reagents | Using dimethyl carbonate for esterification instead of methyl halides. | organic-chemistry.org |

| Catalysis | Using efficient and recyclable catalysts | Copper-catalyzed P-arylation using inexpensive and benign ligands like proline. | organic-chemistry.org |

| Atom Economy | Addition reactions | Hydrophosphonylation of alkenes, where all atoms of the H-P compound are added across the double bond. | organic-chemistry.org |

Advanced Surface Functionalization and Self Assembled Monolayer Sam Formation

Mechanisms of Phosphonate (B1237965) Adsorption and Surface Bonding on Diverse Substrates

The formation of a methyl hydrogen octadecylphosphonate SAM is a complex process governed by the interplay of several chemical and physical phenomena. The phosphonate headgroup serves as a versatile anchor, capable of interacting with various substrates through multiple bonding mechanisms. This versatility allows for the functionalization of technologically important materials such as titanium dioxide (TiO2), aluminum oxide (Al2O3), zirconium dioxide (ZrO2), and the native oxide layer of silicon (SiO2). nih.gov

The interaction between the phosphonate headgroup of this compound and a substrate surface can be categorized into three primary bonding modes: monodentate, bidentate, and tridentate. The prevalence of each mode is dependent on factors such as the nature of the substrate, the surface hydroxyl group density, and the conditions of SAM formation.

Monodentate Bonding: In this configuration, a single oxygen atom from the phosphonate group forms a covalent bond with a metal atom on the substrate surface. This type of bonding is less common for phosphonates due to the presence of multiple oxygen atoms available for interaction.

Bidentate Bonding: This mode involves two of the oxygen atoms from the phosphonate headgroup binding to one or two metal centers on the surface. Bidentate chelation, where both oxygens bind to the same metal atom, and bidentate bridging, where the oxygens bind to adjacent metal atoms, are common configurations. Bidentate bonding is frequently observed in phosphonate SAMs on various metal oxides.

Tridentate Bonding: Here, all three oxygen atoms of the deprotonated phosphonate group coordinate with the substrate surface. This mode provides the strongest anchoring of the molecule to the surface and is often associated with the formation of highly stable and well-ordered monolayers. For instance, on ZnO nanowires, a well-defined SAM structure with tridentate coordination of phosphonic acids has been confirmed when using non-polar solvents like toluene. nih.gov

The characterization of these bonding modes is typically achieved through surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). For example, XPS can provide conclusive evidence of covalent phosphonate formation on substrates like aluminum oxide and hafnium oxide. researchgate.net FTIR, on the other hand, can distinguish between the different coordination states of the P-O bonds.

| Bonding Mode | Description | Substrate Examples | Key Characteristics |

|---|---|---|---|

| Monodentate | One P-O-Metal bond. | Less common, can be an intermediate state. | Weaker surface adhesion compared to other modes. |

| Bidentate | Two P-O-Metal bonds (bridging or chelating). | Stainless Steel 316L, Copper Oxide. researchgate.netresearchgate.net | Common and provides good stability. |

| Tridentate | Three P-O-Metal bonds. | ZnO, Iron Oxides. nih.govresearchgate.net | Strongest surface anchoring, leads to highly ordered SAMs. |

The covalent attachment of this compound to metal and metal oxide surfaces is primarily achieved through condensation reactions. These reactions typically involve the phosphonic acid headgroup (which can be formed in situ from the hydrolysis of the methyl ester) and the hydroxyl groups (-OH) present on the native oxide layer of the substrate. researchgate.net

The process can be generalized as follows: R-PO(OH)₂ + M-OH → R-PO(OH)-O-M + H₂O Further condensation can lead to the formation of bidentate or tridentate linkages.

Initially, the phosphonate molecules may physisorb to the surface through hydrogen bonding with the surface hydroxyl groups. nih.gov Subsequent heating or prolonged reaction times can promote the condensation reaction, leading to the formation of strong, covalent P-O-Metal bonds. nih.gov This covalent attachment is crucial for the long-term stability of the SAM, especially in aqueous environments. The P-O bond energy is significantly higher (~80 kcal/mol) compared to the S-Au bond in thiol-based SAMs (~40 kcal/mol), contributing to the superior stability of phosphonate monolayers. nih.gov

While covalent bonding anchors the this compound molecules to the substrate, the organization and ordering of the monolayer are largely governed by weaker intermolecular forces.

Hydrogen Bonding: In the initial stages of SAM formation, and even within the completed monolayer, hydrogen bonding plays a significant role. nih.gov Hydrogen bonds can form between the P-OH groups of adjacent phosphonate molecules and between the phosphonate headgroups and the hydroxylated surface. nih.govnih.gov These interactions help to guide the initial assembly of the molecules on the surface. In some cases, particularly in the absence of thermal annealing, the film may be primarily held together by hydrogen bonds. nih.gov

The choice of solvent is a critical parameter that significantly influences the kinetics of SAM formation and the quality of the resulting monolayer. The solvent must not only dissolve the this compound but also interact appropriately with both the molecule and the substrate.

Studies on various phosphonic acid SAMs have shown that solvents with low dielectric constants and weak interactions with the substrate tend to produce higher quality, more stable monolayers. acs.orgnih.gov This is because high-dielectric constant solvents, or those that can coordinate with the surface, may compete with the phosphonate molecules for adsorption sites, thereby disrupting the formation of a dense and well-ordered SAM. acs.orgnih.gov For example, on indium tin oxide (ITO) surfaces, solvents like triethylamine (B128534) and ethyl ether resulted in higher density monolayers compared to more polar solvents like methanol (B129727) or water. nih.gov

The solvent can also affect the dissociation of the substrate surface. For instance, on ZnO nanowires, the degree of Zn²⁺ dissociation into the solvent was found to strongly influence the surface coordination of the phosphonic acids during SAM formation. nih.gov Polar protic solvents can lead to the formation of layered zinc compound byproducts, whereas non-polar solvents favor the formation of well-defined tridentate SAMs. nih.gov

| Solvent Property | Effect on SAM Formation | Example Solvents (Favorable) | Example Solvents (Unfavorable) |

|---|---|---|---|

| Low Dielectric Constant | Promotes higher density and more stable monolayers by minimizing solvent-surface interactions. acs.orgnih.gov | Toluene, Tetrahydrofuran (THF), Ethyl Ether. nih.govnih.gov | Water, Methanol, Dimethyl Sulfoxide (DMSO). nih.gov |

| Weak Surface Coordination | Reduces competition for adsorption sites on the substrate. nih.gov | Triethylamine. nih.gov | Pyridine (can coordinate with surface sites). acs.org |

| Low Surface Dissociation | Prevents the formation of byproducts and favors well-defined bonding modes. nih.gov | Toluene, tert-Butyl Alcohol. nih.gov | Methanol, Ethanol. nih.gov |

Fabrication Techniques for this compound SAMs

Immersion (Dip Coating): This is the most common and straightforward method for forming phosphonate SAMs. csem.chossila.com The process involves simply immersing a clean, activated substrate into a dilute solution of this compound for a specific duration. ethz.ch The immersion time can range from a few minutes to several hours, depending on the desired surface coverage and the concentration of the solution. ossila.comresearchgate.net During immersion, the phosphonate molecules spontaneously adsorb onto the substrate and self-organize into a monolayer. ethz.ch Following immersion, the substrate is typically rinsed with a clean solvent to remove any non-covalently bonded molecules and then dried. ossila.com

Spin-Coating: This technique offers a faster method for depositing a uniform thin film across a substrate. ossila.comossila.com A small amount of the phosphonate solution is dispensed onto the center of the substrate, which is then spun at high speed. ossila.comresearchgate.net The centrifugal force spreads the solution evenly across the surface, and the solvent evaporates rapidly, leaving behind a thin film of the phosphonate molecules. ossila.com While spin-coating is very effective for achieving uniform coverage over large areas, a subsequent annealing step may be necessary to promote covalent bond formation and improve the ordering of the monolayer. ossila.comresearchgate.net

Both immersion and spin-coating have been successfully used to deposit phosphonic acid SAMs on various oxide surfaces, including indium tin oxide (ITO). csem.ch The choice between the two often depends on the specific application, substrate size, and desired throughput. For instance, immersion is a simple batch process, while spin-coating can be integrated into automated, high-throughput manufacturing lines. csem.ch

Solvent-Free and Environmentally Conscious Approaches for Surface Modification

Traditional solution-based methods for SAM deposition, while effective, often rely on volatile organic solvents, raising environmental and safety concerns. Consequently, there is a growing interest in developing solvent-free and more environmentally benign approaches for the surface modification of materials with compounds like this compound.

One promising method that minimizes solvent use is the "Tethering by Aggregation and Growth" (T-BAG) technique. nih.gov This process involves the vertical suspension of a substrate in a dilute solution of the phosphonate precursor. As the solvent slowly evaporates, the meniscus of the solution traverses the substrate surface, leading to the deposition and self-assembly of the molecules. Following the evaporation, a thermal annealing step is typically employed to drive the formation of strong, covalent bonds between the phosphonate headgroup and the oxide surface. nih.gov This method, while initiated from a solution, significantly reduces the volume of solvent required compared to traditional immersion techniques and can be considered a step towards more environmentally conscious processing.

Research into truly solvent-free deposition methods, such as vapor phase deposition, for phosphonate-based SAMs is an active area of investigation. These approaches would involve the sublimation of the precursor compound and its subsequent adsorption onto the substrate in a vacuum chamber. This would completely eliminate the need for solvents, offering a cleaner and more controlled deposition process. However, detailed studies on the vapor phase deposition of this compound are not yet prevalent in the literature.

Supercritical Carbon Dioxide (SCCO₂) Processing for Enhanced Deposition

Supercritical carbon dioxide (SCCO₂) has emerged as a green and highly effective medium for a variety of chemical processes, including the deposition of thin films and surface coatings. researchgate.net SCCO₂ exhibits properties intermediate between those of a liquid and a gas, such as high diffusivity, low viscosity, and zero surface tension, which can be advantageous for surface modification. researchgate.net

The use of SCCO₂ as a solvent for the deposition of organophosphonates offers several potential benefits. Its ability to readily dissolve many organic molecules, coupled with its excellent transport properties, can facilitate the uniform delivery of precursor molecules to complex and high-aspect-ratio surfaces. Furthermore, the solvent properties of SCCO₂ can be finely tuned by adjusting the temperature and pressure, allowing for precise control over the deposition process. The process is also inherently clean, as the CO₂ can be easily removed by depressurization, leaving no solvent residue on the surface.

While the application of SCCO₂ for the deposition of a wide range of materials is well-documented, specific studies detailing the formation of this compound SAMs using this technique are still emerging. However, the successful deposition of other nanocomposites and thin films using SCCO₂ suggests its high potential for achieving high-quality, uniform phosphonate monolayers in an environmentally friendly manner. researchgate.net

Langmuir-Blodgett Film Deposition for Controlled Layering

The Langmuir-Blodgett (LB) technique offers a high degree of control over the formation of thin films, allowing for the creation of highly ordered monolayers and multilayers with precise thickness and molecular arrangement. nih.gov This method involves spreading the amphiphilic molecules, such as this compound, onto the surface of a liquid subphase, typically purified water. The molecules arrange themselves at the air-water interface, and a barrier is used to compress them into a condensed, solid-like monolayer. The organized monolayer can then be transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. nih.gov

The LB technique allows for the formation of Y-type bilayers, where the molecules in successive layers are oriented in a tail-to-tail or head-to-head fashion. For organophosphonates, this can be used to create robust, layered structures with alternating organic and inorganic (metal-phosphonate) networks. acs.orgfigshare.com The process provides excellent control over the film thickness, which is directly proportional to the number of layers deposited. The packing density of the molecules in the film can be controlled by adjusting the surface pressure during the deposition process.

Studies on the LB deposition of the closely related octadecylphosphonic acid (ODPA) have demonstrated the formation of well-organized films on various substrates. acs.orgfigshare.comsci-hub.seresearchgate.net These studies provide a strong foundation for the expected behavior of this compound in LB film formation, suggesting that it would also form stable and ordered monolayers at the air-water interface, which can be subsequently transferred to solid supports for various applications.

Characterization of SAM Structure, Morphology, and Interfacial Architecture

A comprehensive understanding of the structure, morphology, and interfacial architecture of SAMs is crucial for optimizing their performance in any given application. A variety of surface-sensitive analytical techniques are employed to probe these properties at the nanoscale.

Determination of Surface Coverage and Molecular Packing Density

The surface coverage and molecular packing density are critical parameters that define the quality and effectiveness of a SAM. A high packing density is often desirable as it can lead to more robust and defect-free monolayers.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition of the surface and can be used to estimate the surface coverage of the phosphonate monolayer. nih.govnih.gov By analyzing the attenuation of the substrate signal (e.g., Si 2p, Ti 2p) upon SAM formation, the thickness and, by extension, the coverage of the organic layer can be calculated. Furthermore, the atomic concentration of phosphorus from the phosphonate headgroup provides a direct measure of the presence of the molecules on the surface. nih.govnih.gov For instance, in studies of ODPA on titanium, an increase in carbon and phosphorus signals and a decrease in the titanium and oxygen signals from the substrate confirmed the formation of the monolayer. nih.gov

The molecular packing density, often expressed as the area per molecule, can be inferred from various techniques. For Langmuir-Blodgett films, the packing density can be estimated from the pressure-area isotherm measured on the Langmuir trough. For SAMs formed by other methods, techniques such as Atomic Force Microscopy (AFM) can provide high-resolution images of the monolayer structure, from which the molecular arrangement and packing can be determined.

Direct gravimetric methods, such as the use of a Quartz Crystal Microbalance (QCM) , can also provide quantitative information on the surface coverage. QCM measures the change in frequency of a quartz crystal upon adsorption of the SAM, which can be directly related to the mass of the adsorbed molecules and thus the surface coverage.

| Parameter | Technique | Typical Values for Octadecylphosphonate SAMs | Source |

| Surface Coverage | XPS, QCM | ~2.6 - 3.4 molecules/nm² | acs.org |

| Area per Molecule | Langmuir Trough, AFM | ~20 - 25 Ų/molecule |

Quantitative Measurement of Film Thickness using Spectroscopic and Microscopic Techniques

The thickness of the SAM is a fundamental parameter that is directly related to the length of the alkyl chain and its orientation relative to the surface.

Spectroscopic Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness of thin films, down to the sub-nanometer level. aau.dkjawoollam.comresearchgate.netreddit.comyoutube.com It measures the change in the polarization state of light upon reflection from a surface. By fitting the experimental data to an optical model, the thickness and refractive index of the film can be accurately determined. Ellipsometry has been widely used to measure the thickness of octadecylphosphonate SAMs on various substrates, providing values that are consistent with the formation of a single monolayer. sci-hub.se

Atomic Force Microscopy (AFM) can also be used to measure the film thickness by creating a scratch in the monolayer and measuring the height difference between the bare substrate and the top of the film. This method provides a direct, localized measurement of the film thickness.

The following table summarizes typical film thickness values obtained for octadecylphosphonate SAMs on different substrates using various techniques.

| Substrate | Deposition Method | Film Thickness (nm) | Measurement Technique | Source |

| Si/SiO₂ | T-BAG | 1.8 | AFM | |

| Al₂O₃ | Langmuir-Blodgett | 1.8 | Ellipsometry | sci-hub.se |

| HfO₂ | Langmuir-Blodgett | 1.8 | Ellipsometry | sci-hub.se |

Analysis of Molecular Orientation and Chain Conformation within Monolayers

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the molecular orientation of the alkyl chains in a SAM. nih.govacs.orgnih.govbohrium.comosti.gov By measuring the intensity of the C 1s → σ(C-H) and C 1s → σ(C-C) transitions as a function of the angle of incidence of the polarized X-ray beam, the average tilt angle of the alkyl chains with respect to the surface normal can be calculated. For well-ordered octadecylphosphonic acid SAMs on silicon oxide, NEXAFS studies have revealed an average chain tilt angle of approximately 37°. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy , particularly in reflection-absorption mode (IRRAS), can provide information about the conformational order of the alkyl chains. The positions of the symmetric and asymmetric C-H stretching vibrations are sensitive to the degree of trans-gauche isomerization in the alkyl chains. For highly ordered, all-trans chains, these peaks appear at lower wavenumbers (around 2850 and 2918 cm⁻¹, respectively), while disordered chains with more gauche defects exhibit peaks at higher wavenumbers.

These spectroscopic techniques, in combination, provide a detailed picture of the molecular architecture of the SAM, revealing the high degree of order and specific orientation adopted by the molecules upon self-assembly.

| Parameter | Technique | Typical Values for Octadecylphosphonate SAMs | Source |

| Alkyl Chain Tilt Angle | NEXAFS | 37° - 44° from surface normal | nih.govsci-hub.se |

| Chain Conformation | FTIR | Predominantly all-trans |

Interfacial Chemistry and Material Interactions of Methyl Hydrogen Octadecylphosphonate

Interaction with Metal Oxide Surfaces

The phosphonic acid moiety exhibits a strong affinity for various metal oxide surfaces, including those of silicon, titanium, nitinol (B1230138), zirconium dioxide, tantalum pentoxide, hafnium dioxide, and aluminum oxide. This interaction leads to the formation of self-assembled monolayers that are chemically bonded to the substrate. researchgate.netdiva-portal.org The stability and structure of these films are dictated by the nature of the bond between the phosphonate (B1237965) headgroup and the metal oxide.

Dense and highly ordered monolayers of ODPA can be prepared on nonporous zirconium dioxide (ZrO₂) and titanium dioxide (TiO₂) powders. researchgate.net The interaction is also strong with nitinol (NiTi), a nickel-titanium alloy, where phosphonic acids form stable, protective layers over the native oxide surface. ethz.chresearchgate.net On aluminum oxide (Al₂O₃), ODPA reacts strongly, forming robust chemical bonds. researchgate.netresearchgate.net Studies on tantalum oxide using the related octadecylphosphoric acid have also shown the formation of strongly bonded, ordered adlayers. researchgate.netresearchgate.net While specific studies on methyl hydrogen octadecylphosphonate with hafnium dioxide are less common, the known affinity of phosphate (B84403) groups for hafnia surfaces suggests a similar robust interaction. mdpi.com

The nature of the bonding can vary from hydrogen bonding on silicon oxide to strong covalent or ionic linkages (e.g., P-O-Al) on aluminum oxide. srce.hr This variability in interaction strength and bonding mode is a key factor in the formation and stability of the resulting monolayer. For instance, on nitinol nanoparticles, spectroscopic data suggest the phosphonate headgroup adsorbs in a mixed bidentate/monodentate binding motif. ethz.ch

Investigation of Surface Hydroxylation and Specific Bonding Sites

The formation of phosphonate monolayers on metal oxide surfaces is critically dependent on the presence of surface hydroxyl groups (-OH). These groups serve as the primary reaction sites for the phosphonic acid headgroup. researchgate.netacs.org The adsorption process often begins with the phosphonic acid forming hydrogen bonds with the surface hydroxyls, followed by a condensation reaction that results in the formation of stable metal-oxygen-phosphorus (M-O-P) bonds and the release of water. researchgate.net

The specific coordination of the phosphonate headgroup to the surface can occur in several modes:

Monodentate: One oxygen atom from the phosphonate group binds to a single metal site on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to one or two metal sites.

Tridentate: All three oxygen atoms from the deprotonated phosphonate group bind to the surface.

The preferred bonding mode is influenced by the specific metal oxide, the density and arrangement of surface hydroxyl groups, and the reaction conditions. For example, on stainless steel, nitinol, and various metal oxides, ODPA can exhibit monodentate, bidentate, and tridentate bonding. researchgate.net On aluminum oxide, evidence for both bidentate and tridentate species has been reported. researchgate.net The stability of the resulting monolayer is often linked to these bonding configurations, with multidentate binding generally providing greater hydrolytic stability. The termination of the crystal surface also plays a significant role; ODPA has been shown to adsorb preferentially to aluminum-terminated terraces on α-Al₂O₃ (0001) surfaces that are hydroxylated in air. researchgate.netacs.org

Influence of Substrate Crystallinity, Surface Defect Density, and Roughness on Adhesion

The physical and structural properties of the metal oxide substrate significantly impact the quality and adhesion of the phosphonate monolayer.

Substrate Crystallinity: The crystalline structure of the substrate affects the arrangement of surface atoms and hydroxyl groups, which in turn influences the binding and ordering of the SAM. A study comparing ODPA monolayers on different aluminum oxide surfaces found that monolayers on single-crystalline Al₂O₃(11̅02) and amorphous Al₂O₃ surfaces showed high stability in aqueous environments. researchgate.netresearchgate.net In contrast, monolayers on the single-crystalline Al₂O₃(0001) surface were less stable and could be displaced by water. researchgate.netresearchgate.net This difference in stability is attributed to variations in the interfacial binding states, which range from directed coordination bonds on the (11̅02) surface to weaker ionic interactions on the (0001) surface. researchgate.netresearchgate.net Generally, a well-defined crystal lattice can promote the formation of highly ordered monolayers, whereas amorphous surfaces may lead to a more disordered film due to the random distribution of binding sites.

Surface Defect Density: Surface defects, such as vacancies, step edges, and grain boundaries, can act as preferential sites for nucleation and growth of the monolayer. While these sites can enhance the initial adsorption kinetics, a high density of defects can disrupt the long-range ordering of the alkyl chains, leading to a less-packed and potentially less stable film. A uniform, low-defect surface is generally preferred for the formation of high-quality, crystalline-like SAMs.

Roughness: Substrate roughness influences adhesion primarily by increasing the total surface area available for bonding. An increase in surface roughness can enhance the mechanical interlocking between the monolayer and the substrate, thereby improving adhesion. uwo.ca However, excessive roughness on a microscopic scale can hinder the formation of a densely packed, well-ordered monolayer, as the molecules may not be able to align effectively over sharp topographical features. This can lead to increased defect density within the film. For ODPA SAMs on a mica substrate, the strong interaction between the phosphonate headgroup and the substrate atoms provides excellent mechanical robustness, allowing the film to act as a lubricant and protect the underlying surface from scratching. uwo.ca

Modulation of Surface Properties through Phosphonate Functionalization

The formation of a dense monolayer of this compound drastically alters the surface properties of the underlying metal oxide substrate. The outward-facing terminal methyl groups of the long octadecyl chains create a new interface with the surrounding environment.

Control of Surface Energy and Wettability for Specific Applications

One of the most significant changes upon phosphonate functionalization is the reduction of surface energy and the modification of wettability. Metal oxide surfaces are typically high-energy and hydrophilic due to the presence of surface hydroxyl groups. The formation of an ODPA monolayer, with its nonpolar, hydrocarbon chains, transforms the surface into a low-energy, hydrophobic one.

This change is quantifiable through water contact angle measurements. For instance, the formation of ODPA monolayers on titania surfaces results in a significant increase in the water contact angle, reaching a plateau of 110° ± 2°, indicating the creation of a hydrophobic surface. researchgate.netntmdt-si.com Similarly, high water contact angles are observed on ODPA-modified aluminum oxide (around 110-120°) and titanium dioxide (117.6° ± 2.5°). researchgate.netcardiff.ac.uk On oxidized copper, ODPA SAMs were found to be very hydrophobic, with water contact angles exceeding 140°. researchgate.net This ability to render surfaces hydrophobic is critical for applications such as anti-fouling coatings, corrosion protection, and creating self-cleaning surfaces. researchgate.netcardiff.ac.uk

| Substrate | ODPA-Modified Water Contact Angle (°) | Reference |

|---|---|---|

| Titanium Dioxide (TiO₂) | 110 ± 2 | researchgate.netntmdt-si.com |

| Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | cardiff.ac.uk |

| Aluminum Oxide (Al₂O₃) | ~110 - 120 | researchgate.net |

| Copper Oxide (CuOₓ) | >140 | researchgate.net |

Modification of Electrochemical Properties at the Material-Solution Interface

The dense, hydrophobic barrier created by a phosphonate monolayer can significantly alter the electrochemical behavior of the underlying material, particularly its corrosion resistance. The monolayer acts as a physical barrier, inhibiting the transport of corrosive species, such as water, oxygen, and chloride ions, to the metal surface. researchgate.netsrce.hr

Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study these protective properties. For copper-nickel and stainless steel alloys in natural waters, ODPA films have been shown to provide efficient corrosion protection. researchgate.netsrce.hr EIS measurements confirm that the protective film acts as an effective barrier to the diffusion of corrosive species and the dissolution of the native oxide layer. researchgate.netsrce.hr The protective properties of the ODPA film remain significant even under flowing conditions, demonstrating the robustness of the monolayer. researchgate.netsrce.hr On aluminum, functional phosphonic acids with hydrophobic aliphatic groups increase the hydrophobicity of the surface, acting as a barrier to aqueous solutions and improving corrosion protection. mdpi.com

However, the electrochemical stability of the phosphonate linkage itself can be a factor. Studies on other phosphonate-derivatized complexes on metal oxides have shown that electrochemical oxidation can, in some cases, enhance desorption and decomposition of the monolayer, highlighting the importance of considering the operating electrochemical potential in specific applications. nih.gov

Polymer-Phosphonate Composites and Hybrid Materials

The strong binding of the phosphonate group to metal oxides makes it an excellent anchor for creating organic-inorganic hybrid materials and composites. In these materials, the phosphonic acid acts as a molecular linker or coupling agent between an inorganic filler or substrate and a polymer matrix.

This approach is used to improve the adhesion between polymers and metal surfaces, enhance the dispersion of inorganic nanoparticles within a polymer matrix, and create new materials with combined properties. Metal phosphonates themselves are a class of hybrid materials synthesized by combining metal ions and organophosphonic linkers. rsc.org These materials can be designed to have specific functionalities and porosities for applications in catalysis, separation, and energy storage. rsc.orgresearchgate.net

Polymers containing phosphonic acid groups in their sidechains can be synthesized and used to create functional composites. mdpi.com For example, periodic mesoporous titanium phosphonate hybrid materials have been synthesized using organophosphonic acids as coupling molecules. rsc.org These materials integrate the organophosphonate groups directly into the inorganic framework, creating a true hybrid material at the molecular level with applications in photocatalysis and as adsorbents for heavy metal ions. rsc.org The synthesis of such hybrid materials can be achieved through various methods, including co-precipitation of precursors, layer-by-layer deposition, and solvothermal synthesis, where the phosphonate plays a key role in structuring the final material. nih.gov

Design and Synthesis of Graft-Copolymers Bearing Phosphonate Anchors

The synthesis of graft copolymers, which consist of a primary backbone chain with one or more side chains (grafts) attached, is a versatile method for tailoring the properties of polymers. When these grafts are anchored via phosphonate groups, the resulting materials often exhibit enhanced adhesion to various substrates, improved thermal stability, and flame retardancy. The design of such copolymers involves the strategic selection of monomers and polymerization techniques to achieve the desired architecture and functionality.

One common approach to synthesizing graft copolymers with phosphonate anchors is through the "grafting through" method. This technique involves the copolymerization of a macromonomer, which is a polymer chain with a polymerizable end group, with a conventional monomer. In the context of phosphonate-anchored graft copolymers, a macromonomer containing a phosphonate group can be copolymerized with other monomers to form a polymer backbone with pendant phosphonate-terminated grafts.

Another strategy is the "grafting from" approach, where initiating sites are created along a polymer backbone, from which the graft chains are then grown. For phosphonate-containing graft copolymers, this could involve the initial synthesis of a polymer backbone with latent initiating sites, followed by the attachment of a phosphonate-containing initiator and subsequent polymerization of a second monomer.

The choice of polymerization method is crucial in controlling the structure of the resulting graft copolymer. Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are often employed. These methods allow for precise control over the molecular weight, polydispersity, and architecture of the polymers, enabling the synthesis of well-defined graft copolymers with predictable properties.

While the direct use of this compound in the synthesis of graft copolymers is not extensively detailed in readily available literature, the principles of incorporating long-chain alkyl phosphonates can be inferred from related studies. For instance, the synthesis could involve the initial preparation of a monomer containing the octadecylphosphonate group. This monomer could then be copolymerized with other vinyl monomers to create a random copolymer with pendant octadecylphosphonate groups, which can act as anchors.

Alternatively, a polymer backbone could be functionalized with groups that can react with this compound or a derivative to attach the phosphonate anchor. For example, a polymer with hydroxyl or halide side groups could undergo a condensation or substitution reaction to introduce the octadecylphosphonate moiety.

The following table summarizes the general synthetic strategies for graft copolymers with phosphonate anchors:

| Grafting Strategy | Description | Key Considerations |

| Grafting Through | Copolymerization of a macromonomer containing a phosphonate group with a comonomer. | Synthesis of the phosphonate-functionalized macromonomer; reactivity ratios of the macromonomer and comonomer. |

| Grafting From | Initiating sites are created on a polymer backbone, followed by the growth of polymer grafts. | Efficiency of initiator attachment to the backbone; control over the polymerization of the graft chains. |

| Grafting Onto | Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. | Efficiency of the coupling reaction; steric hindrance can limit grafting density. |

Surface Modification of Metal-Organic Frameworks (MOFs) and Their Nanocrystals

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising materials for a wide range of applications. The surface properties of MOFs and their nanocrystals can be tailored for specific applications through post-synthetic modification, which involves the chemical modification of the MOF surface after its initial synthesis.

The use of phosphonates, particularly long-chain alkylphosphonates like octadecylphosphonic acid (a close structural analog of this compound), has been explored for the surface modification of MOFs. The phosphonate group can strongly coordinate to the metal nodes on the MOF surface, providing a robust anchor for the functionalizing molecule. The long alkyl chain, in this case, the octadecyl group, can impart significant changes to the surface properties of the MOF.

A notable example is the surface modification of the zirconium-based MOF, UiO-66, with octadecylphosphonic acid (OPA). The hydrophilic surface of as-synthesized UiO-66 can be rendered hydrophobic by the introduction of the long alkyl chains of OPA. This modification can enhance the stability of the MOF in humid environments and improve its dispersibility in non-polar solvents.

The process of surface modification typically involves suspending the MOF or its nanocrystals in a solution containing the modifying agent. The phosphonate headgroup of the OPA molecule coordinates to the zirconium clusters on the external surface of the UiO-66 crystals. This self-assembly process leads to the formation of a hydrophobic layer on the MOF surface.

The success of the surface modification can be confirmed through various characterization techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy can detect the characteristic vibrational bands of the alkyl chains and the phosphonate groups. X-ray photoelectron spectroscopy (XPS) can confirm the presence of phosphorus on the MOF surface. Contact angle measurements provide a direct indication of the change in surface wettability from hydrophilic to hydrophobic.

The following table summarizes the typical changes observed in the properties of a MOF after surface modification with a long-chain alkylphosphonate:

| Property | Before Modification | After Modification with Octadecylphosphonic Acid |

| Surface Wettability | Hydrophilic | Hydrophobic |

| Dispersibility | Good in polar solvents | Good in non-polar solvents |

| Water Stability | May be limited | Enhanced |

| Porosity | High internal surface area | Internal surface area largely retained, external surface functionalized |

The surface modification of MOF nanocrystals with molecules like this compound holds significant potential for creating advanced materials with tailored interfacial properties for applications in catalysis, separations, and drug delivery. The robust anchoring of the phosphonate group combined with the functionality of the organic tail allows for precise control over the surface chemistry of these versatile porous materials.

Spectroscopic and Advanced Analytical Techniques for Research on Methyl Hydrogen Octadecylphosphonate

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy) for Structural Elucidation and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the structural integrity and bonding characteristics of methyl hydrogen octadecylphosphonate. These techniques are sensitive to the vibrations of specific chemical bonds within the molecule, offering a molecular fingerprint.

In the analysis of phosphonate-based compounds, FTIR is particularly useful for identifying the key functional groups. The P=O stretching vibration is a prominent feature, typically appearing in the 900-1200 cm⁻¹ region of the infrared spectrum. nih.gov The exact position of this band can provide insight into the bonding environment of the phosphonate (B1237965) headgroup, such as its interaction with a substrate surface. Other important vibrational modes include the P-O-C and C-O-H stretches, which are also found in the mid-infrared region. nih.gov

Studies on related compounds, such as the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid, have demonstrated the utility of both Raman and IR spectroscopy in monitoring chemical transformations. rsc.org For this compound, the long octadecyl chain gives rise to characteristic C-H stretching vibrations, typically observed around 2850-2960 cm⁻¹. The intensity and position of these peaks can be used to assess the conformational order and packing density of the alkyl chains, especially in self-assembled monolayers.

Raman spectroscopy offers complementary information. It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the alkyl chain. researchgate.net The technique's ability to distinguish between molecules with a high degree of similarity makes it valuable for confirming the structure of the phosphonate and detecting impurities. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for this compound |

|---|---|---|

| C-H Stretching (Alkyl Chain) | 2850 - 2960 | Indicates the presence and conformational order of the octadecyl tail. |

| P=O Stretching | 900 - 1200 | Confirms the phosphonate functional group; sensitive to surface bonding. nih.gov |

| P-O-C Stretching | 1030 - 1050 | Characterizes the phosphonate ester linkage. |

| P-OH Stretching | ~925 | Identifies the acidic proton of the phosphonic acid group. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C, ²H Solid-State) for Molecular and Interfacial Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound and for investigating its behavior both in solution and when bound to surfaces.

In solution, ¹H, ¹³C, and ³¹P NMR are routinely used to verify the molecular structure and assess the purity of the synthesized compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The long octadecyl chain would produce a series of overlapping signals in the alkane region (~0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The protons on the carbon adjacent to the phosphorus atom (α-CH₂) would be shifted downfield and show coupling to the phosphorus nucleus. The methyl ester protons (-OCH₃) would appear as a doublet around 3.5-4.0 ppm, also coupled to the phosphorus atom due to the P-O-C-H linkage. libretexts.orgpressbooks.pub

¹³C NMR: The carbon spectrum provides information on all the unique carbon environments. The signals for the 18 carbons of the alkyl chain would appear in the typical aliphatic region (~14-35 ppm). pressbooks.pub The carbon of the methyl ester group (-OCH₃) would be found further downfield (~50-55 ppm) due to the deshielding effect of the oxygen atom. pressbooks.pub The carbon directly bonded to phosphorus (α-C) would also exhibit a characteristic chemical shift and a large C-P coupling constant.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonates. This compound would exhibit a single resonance in a chemical shift range characteristic of phosphonic acid monoesters. Studies of similar compounds like methylphosphonic acid and its esters show signals typically in the range of +20 to +35 ppm. rsc.orgrsc.org The precise chemical shift is sensitive to pH and solvent conditions. nih.govresearchgate.net

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH₃ (terminal, alkyl chain) | ~0.88 | Triplet |

| ¹H | -(CH₂)₁₆- | ~1.2-1.6 | Multiplet |

| ¹H | P-O-CH₃ | ~3.7 | Doublet (due to JHP) |

| ¹³C | Alkyl Chain Carbons | ~14-35 | Multiple Signals |

| ¹³C | P-O-CH₃ | ~52 | Doublet (due to JCP) |

| ³¹P | Phosphonate Group | ~25-35 | Multiplet |

When this compound is anchored to a surface, solid-state NMR (ssNMR) becomes a crucial tool for characterizing the interfacial structure, bonding, and dynamics.

³¹P Solid-State NMR: This technique can distinguish between different binding modes of the phosphonate headgroup to a metal oxide surface (e.g., monodentate, bidentate, tridentate). The chemical shift and, more specifically, the chemical shift anisotropy (CSA) are sensitive to the local coordination environment of the phosphorus nucleus. osti.gov Studies on layered metal phosphonates have established that the CSA parameters reflect the connectivity in the PO₃ group. nih.gov This allows for a detailed understanding of how the molecule tethers to the substrate.

¹³C Solid-State NMR: High-resolution ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on the packing and conformation of the octadecyl chains in a SAM. Changes in chemical shifts can indicate the degree of crystallinity or order within the monolayer.

¹H Solid-State NMR: Proton ssNMR can probe the dynamics of the alkyl chains and the proximity of the phosphonate headgroup to surface hydroxyl groups, providing further insight into the nature of the surface-molecule interaction. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Chemical State, and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information on the elemental composition and chemical states of the atoms present in the top few nanometers of a material. It is exceptionally well-suited for analyzing thin films and monolayers of this compound on various substrates.

When a surface is successfully coated, XPS survey scans show an increase in carbon and phosphorus signals and a decrease in signals from the underlying substrate. nih.gov High-resolution scans of individual elements provide detailed chemical state information.

P 2p (or P 2s): The binding energy of the phosphorus peak confirms the presence of the phosphonate. The P 2s peak is sometimes used instead of P 2p to avoid overlap with substrate peaks, such as Al 2p. sci-hub.se The binding energy can help elucidate the bonding to the surface; for instance, a peak around 192 eV for P 2s has been attributed to P-O-Al bonds in a multilayer film on an aluminum alloy. researchgate.net

C 1s: The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbons in the alkyl chain (C-C, C-H) at ~285.0 eV and carbons bonded to oxygen (C-O) in the methoxy (B1213986) group, which would appear at a slightly higher binding energy. nih.gov

O 1s: The oxygen spectrum is complex, with contributions from the substrate oxide, the P=O and P-O-C bonds in the phosphonate, and potentially the P-O-H group. Analysis of the O 1s peak shape can help determine the bonding configuration of the phosphonate headgroup. The absence of P=O and P-O bonding states in the O 1s spectrum of an octadecylphosphonate monolayer on silicon oxide was interpreted as evidence for a tridentate bonding mode.

| Element (Core Level) | Typical Binding Energy (eV) | Information Obtained |

|---|---|---|

| P 2p | ~133-134 | Confirms presence of phosphonate; chemical state analysis. |

| C 1s | ~285.0 (C-C/C-H) | Elemental composition; distinguishes alkyl vs. ether carbons. nih.gov |

| O 1s | ~531-533 | Probes P=O, P-O-C, and P-O-Substrate bonds. nih.gov |

Angle-resolved XPS (ARXPS) is a powerful, non-destructive extension of conventional XPS that provides depth-profiling information. By varying the take-off angle of the detected photoelectrons relative to the sample surface, the analysis depth can be changed from ~10 nm to ~2-3 nm. sci-hub.se

This technique is invaluable for confirming the formation of a true monolayer as opposed to thicker, multilayer films. princeton.edu For a uniform monolayer, the ratio of the signals from the film (e.g., C 1s, P 2p) to the signals from the substrate (e.g., Si 2p, Ti 2p) will increase as the take-off angle becomes more grazing (i.e., smaller angle relative to the surface plane). sci-hub.se This data can be used to calculate the thickness of the organic layer and assess its homogeneity.

Chromatography and Mass Spectrometry for Purity, Separation, and Identification (e.g., HPLC, LC-MS)

Chromatography and mass spectrometry are essential techniques for assessing the purity of this compound and for identifying any synthesis byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), provides a robust method for separating the target compound from impurities. researchgate.net Given the long alkyl chain, reversed-phase HPLC would be a suitable method, where separation is based on hydrophobicity.

Mass spectrometry provides highly accurate molecular weight information, confirming the identity of the compound. The exact mass of this compound is 348.2793 g/mol . lookchem.com LC-MS analysis can detect and help identify impurities even at very low levels. nih.gov For instance, a common impurity in the synthesis could be the corresponding di-ester (dimethyl octadecylphosphonate) or the un-esterified di-acid (octadecylphosphonic acid), both of which would be readily separated and identified by LC-MS due to their different polarity and molecular weight. The combination of chromatographic retention time and mass-to-charge ratio provides a very high degree of confidence in compound identification and purity assessment. researchgate.net

Microscopy Techniques (Atomic Force Microscopy, Scanning Electron Microscopy) for Surface Morphology and Film Uniformity

Microscopy techniques are indispensable for the direct visualization of the surface structure of alkylphosphonate films. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) offer complementary information regarding the topography, homogeneity, and nanoscale organization of these molecular layers.

Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at the nanoscale, enabling the assessment of film uniformity and the identification of defects. For instance, studies on the closely related octadecylphosphonic acid (ODPA) have utilized AFM to monitor the stability and morphology of self-assembled monolayers on various substrates.

In one study, AFM was used to compare thermally treated and untreated ODPA films on stainless steel 316L. The images revealed that untreated films suffered significant loss after being flushed with solvents, while thermally treated films remained intact. This highlights the ability of AFM to provide direct visual evidence of film stability and uniformity. For a full-coverage ODPA film, the average surface roughness was measured to be approximately 0.06 nm, which is comparable to the underlying silicon oxide substrate, indicating the formation of a very smooth and uniform monolayer. surfacesciencewestern.com

Furthermore, AFM has been employed to investigate different multilayer conformations of ODPA. These investigations found that ODPA molecules can spontaneously form well-organized self-assembled bilayers. The structure of these bilayers was observed to be dependent on their position within a stack, with molecules being vertically aligned near the surface and tilted in the bulk of the stack. acs.org

Scanning Electron Microscopy (SEM) is another powerful tool for characterizing the surface morphology of materials. While AFM provides higher vertical resolution, SEM can quickly image larger areas and is effective in identifying larger-scale defects or variations in the film. For ODPA layers formed on titanium alloys, SEM, in conjunction with Energy Dispersive X-ray Spectroscopy (EDS), has been used to analyze the surface after various treatments, providing information on the elemental composition and morphology of the deposited layer. nih.gov

The combination of AFM and SEM allows for a thorough understanding of the surface morphology of alkylphosphonate films, from the molecular scale to larger macroscopic areas, ensuring the quality and integrity of the prepared monolayers.

Table 1: AFM-Derived Surface Characteristics of Octadecylphosphonic Acid (ODPA) Monolayers

| Parameter | Value | Substrate | Significance | Reference |

|---|---|---|---|---|

| Average Surface Roughness | ~0.06 nm | SiO2/c-Si | Indicates a highly uniform and smooth monolayer. | surfacesciencewestern.com |

| Deduced Film Thickness | 1.9 ± 0.1 nm | SiO2/c-Si | Corresponds to the length of a single, well-oriented ODPA molecule. | surfacesciencewestern.com |

| Bilayer Thickness (Surface) | 5 nm | N/A (Multilayer) | Suggests vertically aligned molecules in the bilayer. | acs.org |

| Bilayer Thickness (Bulk) | 3.4 nm | N/A (Multilayer) | Indicates tilted molecular arrangement within the stack. | acs.org |

Quartz Crystal Microbalance (QCM) for In Situ Adsorption Dynamics and Surface Loadings

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can monitor adsorption and desorption processes at surfaces in real-time. It operates by measuring changes in the resonant frequency of a quartz crystal oscillator as mass is added to or removed from its surface. This makes it an ideal tool for studying the in-situ adsorption dynamics and determining the surface loadings of molecules like this compound.

When a QCM crystal is coated with a specific material or self-assembled monolayer, it can be used as a sensor to detect the binding of analytes from the gas or liquid phase. For instance, QCM has been used to study the sorption of dimethyl methylphosphonate (B1257008) (DMMP), a nerve-agent simulant, into various chemically sensitive films. dtic.mil In one such study, a self-assembled monolayer with surface-confined Cu2+ ions was exposed to DMMP, resulting in a surface concentration equivalent to approximately 16 monolayers of the analyte. rsc.org This demonstrates the high sensitivity of QCM in quantifying surface loading.

The technique can provide valuable kinetic data about the adsorption process, such as the rate of adsorption and the total mass adsorbed at equilibrium. By monitoring the frequency shift over time, researchers can understand the dynamics of how molecules like this compound interact with and adsorb onto different surfaces.

Furthermore, QCM with Dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the adsorbed layer. The dissipation factor is related to the energy loss in the oscillating system. A rigid, well-adhered layer will have a low dissipation, whereas a soft, viscous, or non-uniform layer will exhibit higher dissipation. This can help to distinguish between different binding mechanisms and conformational changes in the adsorbed film.

Table 2: Illustrative QCM Data for Organophosphonate Adsorption

| Analyte | Surface | Observed Surface Concentration | Significance | Reference |

|---|---|---|---|---|

| Diisopropyl methylphosphonate (DIMP) | MUA–Cu2+ SAM | Equivalent to ~16 monolayers | Demonstrates high surface loading and strong interaction between the phosphonate and the surface. | rsc.org |

| Dimethyl methylphosphonate (DMMP) | Trisilanolphenyl-POSS films | Binds in a 1:1 molar ratio | Indicates specific binding stoichiometry. | dtic.mil |

Spectroscopic Ellipsometry and Reflectometry for Optical Properties and Film Thickness Determination

Spectroscopic Ellipsometry (SE) and Spectroscopic Reflectometry (SR) are non-destructive optical techniques that are highly sensitive to the thickness and optical properties of thin films. They are particularly well-suited for the characterization of self-assembled monolayers of compounds like this compound.

Spectroscopic Ellipsometry measures the change in the polarization state of light upon reflection from a sample surface. This change is quantified by the ellipsometric parameters, Psi (Ψ) and Delta (Δ). By analyzing these parameters over a range of wavelengths, a model can be constructed to determine the film's thickness, refractive index (n), and extinction coefficient (k).